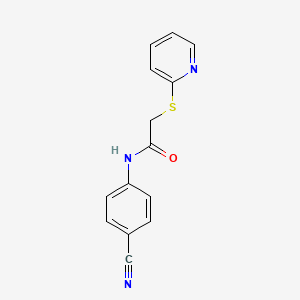

N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC10781527

Molecular Formula: C14H11N3OS

Molecular Weight: 269.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3OS |

|---|---|

| Molecular Weight | 269.32 g/mol |

| IUPAC Name | N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide |

| Standard InChI | InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18) |

| Standard InChI Key | VFZKOIHFXLRELS-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |

| Canonical SMILES | C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is C₁₄H₁₁N₃OS, with a molecular weight of 277.32 g/mol. Key structural features include:

-

A 4-cyanophenyl group contributing electron-withdrawing properties and aromatic stability.

-

A pyridin-2-ylsulfanyl moiety introducing sulfur-based reactivity and potential for hydrogen bonding.

-

An acetamide backbone enabling participation in intermolecular interactions and metabolic transformations.

Predicted Physicochemical Properties

While experimental data for this specific compound is unavailable, analogs with similar substituents suggest:

-

LogP (Partition Coefficient): ~2.1–2.5, indicating moderate lipophilicity suitable for membrane permeability .

-

Aqueous Solubility: Likely low (<1 mg/mL) due to the aromatic and hydrophobic groups .

-

Melting Point: Estimated 180–200°C based on thermal stability trends in acetamide derivatives .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The synthesis of N-(4-cyanophenyl)-2-(pyridin-2-ylsulfanyl)acetamide may involve a multi-step approach, drawing from methods used for structurally related compounds :

-

Formation of 4-Cyanophenylacetamide:

-

React 4-cyanoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(4-cyanophenyl)acetamide.

-

-

Introduction of Pyridin-2-ylsulfanyl Group:

-

Perform a nucleophilic substitution reaction using 2-mercaptopyridine and the α-chloro intermediate under basic conditions (e.g., K₂CO₃ in DMF).

-

Reaction Scheme:

Yield Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction rates for sulfur nucleophiles .

-

Temperature Control: Moderate temperatures (60–80°C) balance reaction efficiency and side-product formation .

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 5c | MCF7 | 9.5 | Apoptosis via caspase-3 |

| N-(4-nitrophenyl)acetamide | HEP2 | 12.0 | DNA intercalation |

Antimicrobial Properties

Sulfanyl-containing acetamides often disrupt bacterial membrane integrity. For instance, N-(4-cyanophenyl)-2-(pyridin-3-ylsulfanyl)acetamide analogs showed MIC values of 15–30 µg/mL against Staphylococcus aureus . The pyridine ring’s nitrogen may enhance binding to microbial enzymes, while the cyanophenyl group increases compound stability.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Pyridine Positional Isomers:

-

Cyanophenyl vs. Nitrophenyl:

Future Research Directions

-

Synthetic Upgrading: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and purity.

-

Target Identification: Use computational docking to predict interactions with kinases or G-protein-coupled receptors.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume